molecular formula C25H32O4 B14412856 4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate CAS No. 82971-49-1

4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate

Cat. No.: B14412856
CAS No.: 82971-49-1
M. Wt: 396.5 g/mol
InChI Key: SQCYHQWGJUZDFJ-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxyphenyl group and an undec-10-en-1-yloxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate typically involves the esterification of 4-methoxyphenol with 4-[(undec-10-en-1-yl)oxy]benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate is largely dependent on its functional groups. The methoxy group can participate in hydrogen bonding and electronic interactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions and reactions can influence the compound’s behavior in biological systems and its efficacy in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate is unique due to the presence of the long undec-10-en-1-yloxy chain, which can impart distinct physical and chemical properties. This makes it particularly useful in the design of liquid crystal materials and other advanced materials .

Properties

CAS No.

82971-49-1

Molecular Formula

C25H32O4

Molecular Weight

396.5 g/mol

IUPAC Name

(4-methoxyphenyl) 4-undec-10-enoxybenzoate

InChI

InChI=1S/C25H32O4/c1-3-4-5-6-7-8-9-10-11-20-28-23-14-12-21(13-15-23)25(26)29-24-18-16-22(27-2)17-19-24/h3,12-19H,1,4-11,20H2,2H3

InChI Key

SQCYHQWGJUZDFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCCCCC=C

Origin of Product

United States

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